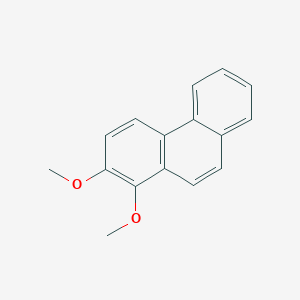
1,2-Dimethoxyphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethoxyphenanthrene is an organic compound belonging to the phenanthrene family, characterized by a phenanthrene backbone with methoxy groups at the 1 and 2 positions. Phenanthrenes are polycyclic aromatic hydrocarbons that are widely found in nature and have significant biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dimethoxyphenanthrene can be synthesized through several methods. One common synthetic route involves the methoxylation of phenanthrene derivatives. For example, the bromination of 9-bromophenanthrene followed by a CuI-catalyzed methoxylation reaction can yield methoxyphenanthrene derivatives . Another method involves the reaction of phenanthrenequinone with dimethyl sulfate in the presence of sodium dithionite and tetrabutylammonium bromide, followed by purification through chromatographic methods .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and various electrophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenanthrenes, quinones, and dihydrophenanthrenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2-Dimethoxyphenanthrene has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,2-Dimethoxyphenanthrene involves its interaction with specific molecular targets and pathways. For example, it can modulate the activity of enzymes and receptors involved in cellular signaling pathways. The compound’s methoxy groups play a crucial role in its binding affinity and specificity towards these targets . Additionally, its aromatic structure allows it to intercalate with DNA, potentially leading to cytotoxic effects .
Comparación Con Compuestos Similares
1,2-Dimethoxyphenanthrene can be compared with other methoxyphenanthrene derivatives, such as:
2,6-Dihydroxy-5,8-dimethoxyphenanthrene: Isolated from Pleione praecox and known for its α-glucosidase inhibitory activity.
3,5,7-Trihydroxy-1,2-dimethoxyphenanthrene: Found in Coelogyne cristata and studied for its potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
122950-71-4 |
|---|---|
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
1,2-dimethoxyphenanthrene |
InChI |
InChI=1S/C16H14O2/c1-17-15-10-9-13-12-6-4-3-5-11(12)7-8-14(13)16(15)18-2/h3-10H,1-2H3 |
Clave InChI |
QLMDBQBZWJCDLT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


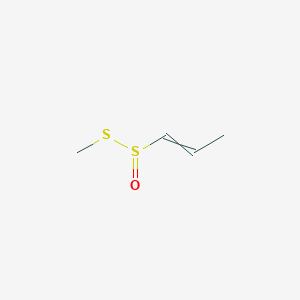
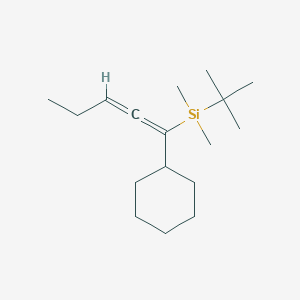
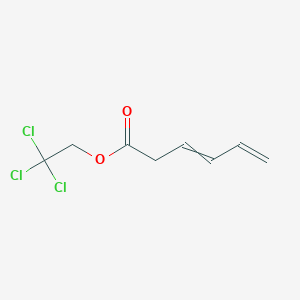

![3'-Chloro-4'-pentyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14289184.png)
![4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14289189.png)

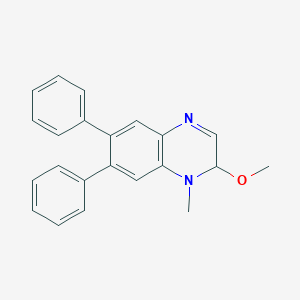
![Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate](/img/structure/B14289205.png)

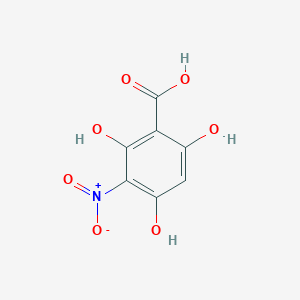
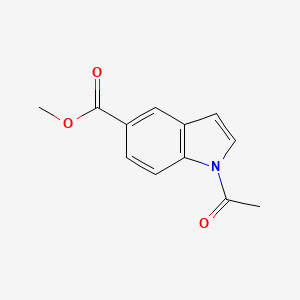
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene)](/img/structure/B14289243.png)
![4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B14289250.png)
